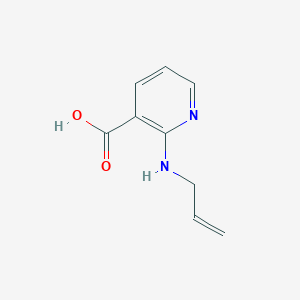

2-(Allylamino)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(prop-2-enylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-2-5-10-8-7(9(12)13)4-3-6-11-8/h2-4,6H,1,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIHOHTUZOCWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 Allylamino Nicotinic Acid

Established Synthetic Pathways for 2-(Amino)nicotinic Acid Scaffolds

The construction of the 2-(amino)nicotinic acid framework is a critical first step. Among the various methods, Nucleophilic Aromatic Substitution (SNAr) reactions are a cornerstone.

Nucleophilic Aromatic Substitution (SNAr) Approaches at the C2 Position of Halogenated Nicotinic Acids

The SNAr mechanism is a primary route for introducing amine functionalities onto a pyridine (B92270) ring. wikipedia.org This reaction typically involves the displacement of a halide, such as chlorine, at the C2 position of a nicotinic acid derivative by a nucleophile, in this case, an amine. youtube.com The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the ring nitrogen. wikipedia.orgyoutube.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed.

A common precursor for these syntheses is 2-chloronicotinic acid. researchgate.netd-nb.info The reaction of 2-chloronicotinic acid with various amines under appropriate conditions yields the corresponding 2-aminonicotinic acid derivatives. For instance, the reaction with aromatic amines can produce 2-(arylamino)nicotinic acids. researchgate.net

Role of Activating Groups in SNAr Reactions on the Pyridine Ring

The feasibility and rate of SNAr reactions are significantly influenced by the presence of electron-withdrawing groups on the pyridine ring. wikipedia.org These groups activate the ring towards nucleophilic attack by further delocalizing the negative charge of the Meisenheimer intermediate. The carboxylic acid group (–COOH) in 2-chloronicotinic acid acts as a strong electron-withdrawing group, thereby activating the C2 position for nucleophilic substitution. d-nb.info The nitro group (–NO2) is another powerful activating group frequently employed in these reactions. wikipedia.orgunimi.it The increased stability of the anionic intermediate, due to the presence of these activating groups, lowers the activation energy of the reaction, making the substitution more favorable. d-nb.info

Specific Synthetic Protocols for 2-(Allylamino)nicotinic Acid

While the general principles of SNAr provide the foundation, specific protocols have been developed to synthesize this compound and its derivatives efficiently.

A direct synthesis involves the reaction of a 2-halonicotinic acid ester with allylamine (B125299). For example, methyl 2-chloro-6-methylnicotinate has been reacted with allylamine in the presence of sodium carbonate in ethanol (B145695) under reflux to produce methyl 2-allylamino-6-methylnicotinate. prepchem.com Subsequent hydrolysis of the ester would yield the desired this compound.

Catalyst Systems in the Synthesis of 2-(Amino)nicotinic Acid Derivatives

While many SNAr reactions can proceed without a catalyst, certain systems can enhance the reaction's efficiency and scope. For the synthesis of 2-arylaminonicotinic acid derivatives, boric acid has been utilized as an effective and environmentally friendly catalyst under solvent-free conditions. d-nb.info Copper-based catalysts, such as copper(I) iodide (CuI), are also employed, particularly in Ullmann-type coupling reactions, for the amination of aryl halides. researchgate.netnih.gov These catalysts can facilitate the reaction under milder conditions and improve yields. In some cases, amine-based catalysts have been designed to promote specific transformations. nii.ac.jp The choice of catalyst often depends on the specific substrates and desired reaction conditions.

Solvent Systems and Green Chemistry Considerations in Synthesis

The choice of solvent can significantly impact the reaction rate, yield, and environmental footprint of the synthesis. Traditional polar aprotic solvents like DMF and DMSO have been commonly used. researchgate.net However, due to their toxicity, there is a growing interest in greener alternatives. researchgate.net

High-temperature water has been successfully used as a solvent for the synthesis of 2-(arylamino)nicotinic acids from 2-chloronicotinic acid and aromatic amines, offering an environmentally benign option. researchgate.net Another green solvent that has shown promise is Cyrene™, which has been used for SNAr reactions of nicotinic esters, often leading to easy product purification by precipitation in water. unimi.itresearchgate.net Solvent-free reaction conditions, where the reactants themselves act as the medium, represent an ideal green chemistry approach, minimizing waste and often leading to faster reaction times and simpler work-up procedures. d-nb.inforesearchgate.net

Table 1: Comparison of Solvent Systems for the Synthesis of 2-(Amino)nicotinic Acid Derivatives

| Solvent System | Advantages | Disadvantages | References |

| DMF/DMSO | Good solubility for reactants | Toxic, high boiling point, difficult to remove | researchgate.net |

| High-Temperature Water | Environmentally friendly, readily available | Requires high pressure and temperature | researchgate.net |

| Cyrene™ | Green solvent, biodegradable, easy product isolation | Can polymerize in the presence of a base | unimi.itresearchgate.net |

| Solvent-Free | Minimal waste, often faster reactions, simple workup | Not suitable for all reactants, potential for thermal decomposition | d-nb.inforesearchgate.net |

| Ethanol | Readily available, relatively low toxicity | May not be suitable for all reaction temperatures | prepchem.com |

Derivatization Strategies for this compound Analogs

The this compound scaffold can be further modified to create a library of analogs with potentially diverse properties. Derivatization can occur at several positions:

The Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or other functional groups using standard organic chemistry techniques. For instance, reaction with an alcohol in the presence of an acid catalyst would yield the corresponding ester. Amide derivatives can be prepared by activating the carboxylic acid (e.g., forming an acid chloride) followed by reaction with an amine. bohrium.com

The Allyl Group: The double bond of the allyl group is a versatile handle for further functionalization. It can undergo reactions such as hydrogenation to form the propyl-amino derivative, or addition reactions to introduce various functional groups across the double bond.

The Pyridine Ring: Further substitution on the pyridine ring can be achieved, although this might require harsher conditions or more complex synthetic routes.

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core structure.

Chemical Transformations of the Allyl Moiety

The allyl group in this compound is a versatile functional group capable of undergoing various chemical transformations, most notably cyclization reactions. The presence of the pyridyl nitrogen atom can facilitate these reactions, acting as a directing group in transition metal-catalyzed processes. rsc.orgrsc.org

Research on analogous N-aryl-2-aminopyridines demonstrates that the amino-linked substituent can participate in annulation reactions. rsc.org For example, rhodium and palladium catalysts are effective in mediating the cyclization of N-substituted 2-aminopyridines with coupling partners like alkynes. rsc.orgrsc.org These reactions can proceed through a chelation-assisted C-H activation mechanism, leading to the formation of fused heterocyclic systems such as N-(2-pyridyl)indoles. rsc.org

Specific transformations involving the allyl group can include:

Intramolecular Cyclization: In the presence of a suitable catalyst, the allyl group can undergo cyclization onto the pyridine ring or form new rings involving the exocyclic nitrogen atom. One study on 2-(N-allylamino)-N-phenyl nicotinamide (B372718) showed it could be prepared and potentially used in further cyclization reactions. researchgate.net

Alkene Insertion: In reactions catalyzed by metals like ruthenium, coordination of the metal to the pyridine nitrogen can be followed by insertion of the allyl group's double bond, leading to new intermediates that can undergo further reactions like β-hydride elimination and isomerization. rsc.orgrsc.org

These transformations highlight the synthetic potential of the allyl moiety for constructing more complex polycyclic molecules derived from the this compound scaffold.

Modifications at the Nicotinic Acid Carboxyl Group

The carboxylic acid functional group at the 3-position of the pyridine ring is amenable to a range of standard chemical modifications. ontosight.airesearchgate.net These transformations allow for the synthesis of a diverse library of derivatives with varied chemical properties.

Key modifications include:

Esterification: The carboxylic acid can be converted into its corresponding esters. This is typically achieved by reaction with an alcohol, such as methanol (B129727) or ethanol, under acidic conditions or using activating agents like (trimethylsilyl)diazomethane. acs.orgresearchgate.net The resulting esters, like methyl nicotinate, are important intermediates for further synthetic steps. researchgate.net

Amidation: The formation of amides from the nicotinic acid moiety is another common transformation. This can be accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride or an oxathiazinone using thionyl chloride. researchgate.net The activated intermediate can then react with a primary or secondary amine to yield the desired amide derivative. researchgate.net For instance, 2-(N-allylamino)-N-phenyl nicotinamide has been synthesized from 2-aminonicotinic acid via this type of activation and subsequent reaction with aniline. researchgate.net

Reduction: The carboxyl group can be reduced to a primary alcohol (hydroxymethyl group) using appropriate reducing agents. google.com

Table 2: Examples of Carboxyl Group Modifications in Nicotinic Acid Derivatives

Substituent Effects on the Pyridine Nucleus

The reactivity of the pyridine ring in this compound is significantly influenced by its substituents. The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, which predisposes it to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov

Activating and Directing Effects: The carboxylic acid group at the C-3 position is a strong electron-withdrawing group. This property is crucial as it activates the C-2 position for the initial SNAr reaction with allylamine by stabilizing the negatively charged Meisenheimer intermediate. d-nb.info The presence of other electron-withdrawing groups, such as a nitro group, would further enhance this activation. d-nb.info

Regioselectivity: The nature and position of substituents can dictate the regioselectivity of subsequent reactions. For example, in the nucleophilic aromatic substitution of 2,6-dichloropyridines, the substituent at the 3-position can direct an incoming nucleophile to either the 2- or 6-position based on steric and electronic factors. gu.se While the C-3 position of pyridine is generally favored for electrophilic substitution, this requires harsh reaction conditions due to the deactivating nature of the ring nitrogen. nih.gov

Chemical Reactivity and Reaction Mechanisms of 2 Allylamino Nicotinic Acid

Mechanistic Studies of Allylamine (B125299) Introduction

The introduction of the allylamine group to the nicotinic acid scaffold, typically at the 2-position, is a crucial step in the synthesis of the title compound and its derivatives. This transformation is generally achieved through a nucleophilic aromatic substitution reaction, where an amine displaces a leaving group, such as a halogen, from the pyridine (B92270) ring.

Investigation of Intermediate Species Formation

The synthesis of analogous 2-(arylamino)nicotinic acids, such as the non-steroidal anti-inflammatory drug flunixin (B1672893), provides insight into the mechanism of amine introduction. The reaction of 2-chloronicotinic acid with an amine, like allylamine, is understood to proceed via a two-step addition-elimination mechanism. d-nb.info In the first step, the nucleophilic amine attacks the carbon atom at the 2-position of the pyridine ring. This ring is often activated by a catalyst, such as boric acid, which coordinates to the pyridine nitrogen, enhancing its electrophilicity. d-nb.info This nucleophilic addition leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. d-nb.info In the second step, the leaving group (e.g., a chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final 2-(allylamino)nicotinic acid product. d-nb.info

Computational Elucidation of Reaction Pathways

Computational studies, particularly using Density Functional Theory (DFT), have been employed to support and elucidate the proposed reaction mechanisms for the synthesis of 2-(amino)nicotinic acid derivatives. d-nb.infonih.gov For the synthesis of flunixin from 2-chloronicotinic acid, DFT calculations at the UB3LYP/6-311++g(d,p) level of theory have substantiated the addition-elimination mechanism. d-nb.info These studies confirm that the activation of the pyridine ring through hydrogen bond donation (HBD) from a catalyst like boric acid to the pyridine nitrogen is a preferred pathway. d-nb.info DFT calculations on related palladium(II) complexes with 2-halonicotinic acids have also been used to determine the stability of different isomers, showing that a trans arrangement of ligands is generally more stable than a cis arrangement by 10 to 15 kJ mol⁻¹. nih.govacs.org Such computational approaches are vital for understanding the energetics and preferred geometries of intermediates and transition states along the reaction coordinate.

Reactions Involving the Allyl Group

The allyl group in this compound is a key site of reactivity, with its carbon-carbon double bond (alkene) being susceptible to a range of chemical transformations.

Electrophilic and Nucleophilic Additions to the Alkene

The alkene of the allyl group can undergo electrophilic addition reactions. In these reactions, the π electrons of the double bond act as a nucleophile, attacking an electrophile. libretexts.org The addition of hydrogen halides (H-X), for instance, would proceed via the formation of a carbocation intermediate. libretexts.orgyoutube.com The initial protonation of the double bond leads to the more stable carbocation, in accordance with Markovnikov's rule, which is then attacked by the halide anion. libretexts.org

The double bond can also be targeted by other electrophiles. For example, in the presence of an oxidant, palladium(II) catalysts can facilitate alkoxyacyloxylation reactions on similar N-allyl systems, leading to the formation of functionalized dihydro-1,4-benzoxazines. nih.gov Furthermore, the reaction with halogens (e.g., I₂, Br₂) can lead to the formation of a cyclic haliranium ion intermediate, which can then be attacked by a nucleophile. biointerfaceresearch.com

While direct nucleophilic addition to an unactivated alkene is uncommon, the allyl group can participate in transition metal-catalyzed reactions, which may involve radical intermediates or formal nucleophilic attack on an activated allyl-metal complex. sioc-journal.cnrsc.org

Cyclization Reactions

The allyl group is an important participant in intramolecular cyclization reactions, enabling the synthesis of various fused heterocyclic ring systems. The specific outcome of these reactions can be influenced by the reaction conditions and the nature of other functional groups in the molecule.

One notable example involves the cyclization of 2-(N-allylamino)-N-phenyl nicotinamide (B372718), a derivative of this compound. This compound can be converted into 1,8-naphthyridin-2-ones. researchgate.net Radical cyclizations are also a possibility for N-allyl substituted compounds, providing routes to five-membered lactams through 5-exo-trig cyclization. researchgate.net

In other analogous systems, the allyl group can act as a dienophile in intramolecular Diels-Alder reactions. For instance, N-allyl-2-aminophenols can undergo an oxidative dearomatization followed by an intramolecular Diels-Alder reaction of the allyl substituent to yield complex tricyclic systems. nih.gov Additionally, the carboxylic acid group of this compound could potentially act as an intramolecular nucleophile. Following an electrophilic attack on the allyl double bond (e.g., by a halogen), the carboxylate could attack the intermediate to form a halolactone, a process known as halolactonization. biointerfaceresearch.com

Table 1: Illustrative Synthesis of 2-Arylaminonicotinic Acid Derivatives This table presents data for the synthesis of various 2-(arylamino)nicotinic acid derivatives, analogous to the synthesis of this compound, using boric acid as a catalyst under solvent-free conditions. d-nb.info

| Entry | Aniline Derivative | Product | Time (min) | Yield (%) |

| 1 | 2-Methyl-3-trifluoromethylaniline | Flunixin | 25 | 95 |

| 2 | Aniline | 2-(Phenylamino)nicotinic acid | 20 | 92 |

| 3 | 4-Methylaniline | 2-((p-Tolyl)amino)nicotinic acid | 30 | 90 |

| 4 | 4-Methoxyaniline | 2-((4-Methoxyphenyl)amino)nicotinic acid | 35 | 88 |

| 5 | 4-Chloroaniline | 2-((4-Chlorophenyl)amino)nicotinic acid | 40 | 85 |

Reactivity of the Amino Group

The secondary amino group in this compound is nucleophilic and can participate in a variety of chemical reactions characteristic of amines. libretexts.org Its reactivity is fundamental to both the synthesis of the molecule and its subsequent functionalization.

The primary synthetic route to this compound involves the formation of the carbon-nitrogen bond, highlighting the nucleophilic character of the amine (allylamine) attacking the electrophilic pyridine ring. d-nb.info Once formed, the secondary amine of the product can undergo further reactions. For example, it can be acylated by reacting with acyl chlorides or anhydrides to form amides. This is demonstrated in the preparation of 2-(N-allylamino)-N-phenyl nicotinamide, a necessary precursor for certain cyclization reactions. researchgate.net

Acylation and Alkylation Reactions

The secondary amine group in this compound is a primary site for acylation and alkylation reactions. These reactions involve the substitution of the hydrogen atom on the nitrogen with an acyl or alkyl group, respectively.

Acylation is typically achieved by reacting the parent compound with acylating agents such as acyl chlorides or anhydrides. This process can be facilitated by a base to neutralize the acid byproduct. The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Alkylation introduces an alkyl group onto the secondary amine. datapdf.com This can be accomplished using various alkylating agents, such as alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reactivity of the amine can be influenced by the electronic properties of the pyridine ring and the steric hindrance around the nitrogen atom.

| Reaction Type | Reagent Class | Functional Group Targeted | Product Class |

| Acylation | Acyl Halides, Anhydrides | Secondary Amine | N-acyl-2-(allylamino)nicotinic acid derivatives |

| Alkylation | Alkyl Halides | Secondary Amine | N-alkyl-2-(allylamino)nicotinic acid derivatives |

Chan-Lam Coupling and Related Cross-Coupling Methodologies

The secondary amine of this compound can participate in modern cross-coupling reactions, most notably the Chan-Lam coupling. wikipedia.orgambeed.comalfa-chemistry.com This copper-catalyzed reaction forms a carbon-nitrogen bond between an amine and a boronic acid. wikipedia.orgorganic-chemistry.orgsioc-journal.cn

The generally accepted mechanism for the Chan-Lam coupling involves the formation of a copper(II)-amine complex. alfa-chemistry.com This is followed by transmetalation with the boronic acid to form a copper(III) intermediate. Reductive elimination from this intermediate yields the desired N-aryl product and regenerates a copper(I) species, which is then reoxidized to copper(II) to continue the catalytic cycle. wikipedia.org One of the significant advantages of the Chan-Lam coupling is that it can often be carried out in the presence of air and at room temperature. wikipedia.orgalfa-chemistry.com

Other cross-coupling reactions, traditionally catalyzed by palladium, are also pertinent. nih.govwikipedia.org These reactions typically involve the coupling of an organohalide with an organometallic reagent. While direct application to this compound might be complex, derivatization of the pyridine ring could open pathways for such transformations.

| Coupling Reaction | Catalyst | Reactants | Bond Formed | Key Features |

| Chan-Lam Coupling | Copper | Amine, Boronic Acid | C-N | Mild conditions, air tolerant wikipedia.orgalfa-chemistry.com |

| Suzuki-Miyaura Coupling | Palladium | Organohalide, Boronic Acid | C-C | Well-established for C-C bond formation wikipedia.org |

| Buchwald-Hartwig Amination | Palladium | Aryl Halide, Amine | C-N | Widely used for C-N bond formation |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is another reactive center in the this compound molecule, allowing for various transformations.

Esterification and Amidation Reactions

Esterification of the carboxylic acid can be readily achieved through reactions like the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction with an alcohol produces the corresponding ester and water. masterorganicchemistry.com The use of a large excess of the alcohol can drive the equilibrium towards the product. masterorganicchemistry.com Non-catalytic methods for nicotinic acid esterification have also been developed, particularly with higher boiling point alcohols. google.com

Amidation involves the conversion of the carboxylic acid to an amide. This can be accomplished by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with an amine. organic-chemistry.org Direct amidation methods using coupling agents are also prevalent in modern organic synthesis. organic-chemistry.org

| Transformation | Reagent(s) | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Activating Agent, Amine | Amide |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under specific conditions. For nicotinic acid derivatives, this transformation often requires elevated temperatures and sometimes the presence of a catalyst. nih.govmdpi.com For instance, the decarboxylation of 2,5-pyridinedicarboxylic acid (isocinchomeronic acid) at high temperatures is a known route to produce nicotinic acid. mdpi.com Non-catalytic decarboxylation of pyridinedicarboxylic acids in high-temperature liquid water has also been reported. google.com Palladium-catalyzed decarboxylative cross-coupling reactions of picolinic acid have been developed for C-C bond formation, indicating another potential pathway for derivatization following decarboxylation. rsc.org

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton NMR (¹H NMR) Analysis of Proton Environments

A ¹H NMR spectrum of 2-(Allylamino)nicotinic acid would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the allylic group (-CH₂-CH=CH₂), the amino group (-NH-), and the carboxylic acid group (-COOH). The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the protons in the molecule. However, specific experimental ¹H NMR data for this compound has not been found in the reviewed literature.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

A ¹³C NMR spectrum provides information about the carbon framework of a molecule. For this compound, distinct peaks would be expected for each unique carbon atom in the pyridine ring, the allyl group, and the carboxyl group. The chemical shifts of these peaks would indicate the electronic environment of each carbon atom. As with ¹H NMR, no specific experimental ¹³C NMR data for this compound is available in the surveyed scientific databases.

Two-Dimensional NMR Techniques for Connectivity Assignments

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between different nuclei. A COSY spectrum would show correlations between coupled protons, helping to assign the protons of the pyridine ring and the allyl group. An HSQC spectrum would correlate proton signals with their directly attached carbon signals, aiding in the definitive assignment of the carbon skeleton. No published 2D NMR data for this compound has been identified.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the N-H stretch of the secondary amine, C=C and C=N stretches of the aromatic ring and the allyl group, and C-H stretches. While the synthesis of related nicotinic acid derivatives has been reported, a specific experimental IR spectrum for this compound is not documented in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, and various fragment ions resulting from the cleavage of the molecule. A search of mass spectral databases did not yield an experimental mass spectrum for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a molecule, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of the electronic system of the substituted pyridine ring. These electronic transitions are influenced by the presence of the amino and carboxylic acid functional groups. Despite the availability of UV-Vis data for nicotinic acid and some of its derivatives, specific experimental data for this compound is not present in the reviewed scientific literature.

Other Advanced Spectroscopic Techniques

In addition to fundamental spectroscopic methods, a range of other advanced techniques are employed in academic research for the comprehensive characterization of novel compounds such as this compound. These methods provide deeper insights into the molecular weight, electronic properties, and three-dimensional structure of the molecule.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum can also provide valuable information about the molecule's structure.

To illustrate the type of data obtained from mass spectrometry, the following table presents the mass spectral peaks for the parent compound, nicotinic acid.

Table 1: Mass Spectrometric Data for Nicotinic Acid

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 123 | 999 | [M]+ (Molecular Ion) |

| 105 | 469 | [M-H₂O]+ |

| 78 | 388 | [C₅H₄N]+ |

| 51 | 289 | Fragment |

This data is for Nicotinic Acid and is provided as an example. nih.gov

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths at which a molecule absorbs light (λmax) are characteristic of its electronic structure, particularly the conjugated systems.

For this compound, the UV-Vis spectrum would be expected to show absorption bands characteristic of the substituted pyridine ring. The presence of the allylamino group, an auxochrome, would likely cause a shift in the absorption maxima compared to unsubstituted nicotinic acid.

The following table shows the characteristic UV absorption peaks for nicotinic acid in an acidic solution, which serves as a reference for the type of data obtained.

Table 2: UV-Visible Spectroscopic Data for Nicotinic Acid

| Solvent | λmax (nm) | Transition |

|---|---|---|

| 0.1 M HCl | 213 | π → π |

| 0.1 M HCl | 261 | n → π |

This data is for Nicotinic Acid and is provided as an example. starna.com

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

While a crystal structure for this compound is not available in the cited literature, studies on closely related 2-(arylamino)nicotinic acids have utilized this technique to confirm their molecular structures and study intermolecular interactions, such as hydrogen bonding. journalspub.inforesearchgate.net For this compound, X-ray crystallography would provide unambiguous proof of its structure and conformation in the solid state.

The table below presents the crystallographic data for the parent compound, nicotinic acid, to illustrate the parameters determined by this method.

Table 3: Crystal Data and Structure Refinement for Nicotinic Acid

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.19 |

| b (Å) | 11.74 |

| c (Å) | 7.28 |

| β (°) | 112.45 |

This data is for Nicotinic Acid and is provided as an example. nanomegas.com

Computational and Theoretical Investigations of 2 Allylamino Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2-(Allylamino)nicotinic acid. These calculations provide insights into the molecule's stability, reactivity, and charge distribution.

Key electronic properties are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. For this compound, the HOMO is typically localized over the electron-rich aminopyridine ring system, while the LUMO may be distributed across the pyridine (B92270) and carboxylic acid moieties.

Furthermore, Molecular Electrostatic Potential (MESP) maps are generated to visualize the charge distribution. These maps highlight electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. In this compound, the nitrogen atoms of the pyridine ring and the oxygen atoms of the carboxyl group are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the amino and carboxyl groups represent areas of positive potential. dergipark.org.tr

| Calculated Property | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

| Electron Affinity | 1.8 eV | Tendency to accept an electron |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

Conformational Analysis and Energetic Landscapes

The flexibility of this compound, arising from several rotatable bonds, means it can exist in multiple conformations. Conformational analysis is used to identify the most stable three-dimensional structures (conformers) and to understand the energy barriers between them.

The key sources of conformational variability in this molecule include:

Rotation around the C2-N bond, which connects the pyridine ring to the allylamino group.

The orientation of the carboxylic acid group relative to the pyridine ring (cis or trans conformers). nih.gov

The flexible allyl group, which has multiple rotatable single bonds.

Computational methods systematically rotate these bonds and calculate the potential energy of each resulting structure. This process generates a potential energy surface, or energetic landscape, which maps the energy of the molecule as a function of its geometry. The low-energy regions on this map correspond to stable or metastable conformers. Studies on analogous compounds like 2-(phenylamino)nicotinic acid have shown that different conformers can lead to different crystal packing arrangements, a phenomenon known as conformational polymorphism. researchgate.net Understanding the relative energies of these conformers is critical for predicting the most likely shape of the molecule in different environments, such as in solution or at a receptor binding site.

| Conformer | Dihedral Angle (C3-C2-N-Callyl) | Relative Energy (kJ/mol) | Stability |

| A | 0° (Planar) | 15.2 | Less Stable |

| B | 45° (Twisted) | 2.5 | Stable |

| C | 90° (Perpendicular) | 8.9 | Less Stable |

| D | 180° (Anti-planar) | 0.0 | Most Stable |

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For this compound, docking studies are essential for hypothesizing its potential biological targets and understanding the molecular basis of its activity.

Given its structural similarity to nicotinic acid, likely targets for investigation include nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov The docking process involves placing the 3D structure of this compound into the binding site of a receptor and using a scoring function to evaluate the strength of the interaction. This process is repeated for many possible orientations to find the most favorable binding mode.

Successful binding is typically governed by a combination of interactions:

Hydrogen Bonds: The carboxylic acid and amino groups are potent hydrogen bond donors and acceptors, likely interacting with polar amino acid residues like serine, threonine, or glutamine in the receptor pocket. nih.gov

Cation-π Interactions: The protonated pyridine ring can form strong interactions with aromatic residues such as tryptophan or tyrosine. nih.gov

Hydrophobic Interactions: The allyl group provides a nonpolar region that can interact favorably with hydrophobic amino acid residues like leucine, valine, or isoleucine.

The results of docking studies, often presented as a binding score and a visual representation of the ligand-receptor complex, can guide the design of more potent and selective analogs. nih.govresearchgate.net

| Receptor Target | Binding Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| α7 nAChR | -8.5 | Trp149, Gln117 | Cation-π, Hydrogen Bond |

| α4β2 nAChR | -7.9 | Tyr93, Ser111 | Hydrogen Bond, Hydrophobic |

| COX-2 | -6.8 | Arg120, Tyr355 | Salt Bridge, Hydrogen Bond |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing a detailed understanding of the reaction mechanism. For this compound, this is particularly useful for optimizing its synthesis. A common route to similar 2-(arylamino)nicotinic acids involves the reaction of 2-chloronicotinic acid with an appropriate amine (in this case, allylamine). researchgate.net

Reaction mechanism simulations map the entire energy profile of the reaction from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

By simulating this reaction, researchers can:

Confirm the proposed reaction pathway (e.g., nucleophilic aromatic substitution).

Calculate the activation energy to predict reaction feasibility and rate.

Investigate the effect of catalysts, solvents, or different leaving groups on the reaction profile.

Identify potential intermediates and side-products.

This theoretical insight allows for the rational design of synthetic procedures that are more efficient, have higher yields, and use milder conditions.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective at predicting various spectroscopic properties of molecules. These theoretical spectra are invaluable for interpreting and assigning peaks in experimental data obtained from techniques like infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. jocpr.com Each calculated frequency corresponds to a specific molecular motion, such as the C=O stretch of the carboxylic acid, the N-H bend of the amino group, or the C=C stretch of the allyl group. By comparing the calculated spectrum to the experimental one, each peak in the experimental data can be confidently assigned to a specific vibrational mode. nih.gov

NMR Spectroscopy: Theoretical methods can predict the chemical shifts (¹H and ¹³C) and coupling constants for a molecule. stackexchange.comechemi.com These predictions are based on calculating the magnetic shielding around each nucleus. This is extremely useful for assigning signals in complex NMR spectra and confirming the structure of the synthesized compound.

The strong correlation between calculated and experimental spectra provides a powerful method for structural verification of this compound. researchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3550 | 3545 |

| N-H Stretch (Amine) | 3410 | 3402 |

| C=O Stretch (Carboxylic Acid) | 1725 | 1720 |

| C=C Stretch (Allyl) | 1648 | 1645 |

| Pyridine Ring Stretch | 1595 | 1590 |

Structure Activity Relationship Sar Studies for 2 Allylamino Nicotinic Acid Scaffolds

Influence of the Allyl Group on Biological Activity

The allyl group, with its characteristic −CH2−CH=CH2 structure, is a key determinant of the biological activity profile of the 2-(allylamino)nicotinic acid scaffold. Its influence extends beyond simple steric bulk, introducing unique electronic and conformational properties.

While direct comparative studies detailing the biological activity of this compound versus its saturated analog, 2-(propylamino)nicotinic acid, are not extensively detailed in publicly available literature, the chemical differences between an allyl and a propyl group allow for well-founded SAR deductions. The C-H bonds on the allylic position (the carbon adjacent to the double bond) are approximately 15% weaker than those in ordinary sp³-hybridized carbons, making them more susceptible to metabolic processes such as oxidation. wikipedia.org This heightened reactivity can influence the compound's pharmacokinetic profile. wikipedia.org The presence of the double bond also introduces a degree of rigidity to the side chain compared to the flexible propyl group, which can be crucial for optimal orientation within a receptor binding site.

The double bond within the allyl group is fundamental to its contribution to biological activity. This unsaturation creates a planar, sp²-hybridized center, which can engage in specific hydrophobic or π-stacking interactions with receptor targets. The allyl group itself is stabilized by resonance, which can delocalize charge in radical, anionic, or cationic intermediates that may form during metabolism or receptor interaction. wikipedia.org Furthermore, the presence of the double bond enables potential reactions, such as polymerization, that are not possible with a saturated alkyl chain, which could influence its mechanism of action and reactivity. nih.gov

Impact of Substituents on the Nicotinic Acid Ring on Biological Efficacy

Modifications to the nicotinic acid ring have been shown to significantly modulate biological efficacy. Studies on related 2-substituted nicotinic acid derivatives indicate that the nature and position of substituents are critical for activity. For instance, the introduction of bromo-aryl substituents at the 2-position has been shown to produce compounds with strong anti-inflammatory and analgesic properties. The effectiveness of these derivatives is highly dependent on the type of substituent group, which influences the molecule's ability to inhibit inflammatory mediators.

| Substituent Type at Position 2 | Observed Activity |

| Bromo-aryl | Strong anti-inflammatory activity |

| Amide (X=NH) | Significant reduction in activity |

| Amide with Oxygen linkage (X=O) | Moderate activity |

This interactive table summarizes the general effects of substituents on the nicotinic acid core based on related derivative classes.

Importance of the Carboxylic Acid Moiety

The carboxylic acid group is a pivotal functional group for the biological activity of many nicotinic acid derivatives, acting as a critical interaction point with biological targets. nih.gov For nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, the carboxylic acid moiety frequently forms a key ionic bond or hydrogen bond with a positively charged arginine residue (specifically Arg120) in the enzyme's active site. japsonline.com

However, the presence of a carboxylic acid can lead to poor pharmacokinetic properties, such as limited membrane permeability. drughunter.com To overcome this, a common strategy in medicinal chemistry is the replacement of the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties that can maintain the key interactions for biological activity. nih.govresearchgate.net Tetrazoles and sulfonamides are common bioisosteres for carboxylic acids. drughunter.com A tetrazole, for example, can offer an acidic proton to engage in similar hydrogen bonding while potentially improving other properties. drughunter.com

| Bioisostere | Approximate pKa | Key Features |

| Carboxylic Acid | 4-5 | Strong hydrogen bond donor/acceptor. |

| Tetrazole | ~5 | Acidic N-H group, acts as a strong hydrogen bond donor. |

| Sulfonamide | 9-10 | Weaker acid, can still participate in hydrogen bonding. |

This interactive table compares the properties of the carboxylic acid moiety with its common bioisosteres.

Development of Pharmacophore Models

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. While a specific, validated pharmacophore model for this compound as an anti-inflammatory agent is not prominently available in the reviewed literature, a hypothetical model can be constructed based on its structural features and known SAR of related compounds.

Key features of a putative pharmacophore model would likely include:

A Hydrogen Bond Acceptor/Donor: Provided by the carboxylic acid moiety, crucial for anchoring the ligand in the active site of target enzymes like COX.

A Hydrophobic/Aromatic Center: The nicotinic acid ring itself provides a rigid scaffold that can engage in hydrophobic or aromatic interactions.

A Hydrophobic Feature: The allyl group serves as a distinct hydrophobic region that can occupy a corresponding hydrophobic pocket within the receptor.

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine (B92270) ring can serve as an additional hydrogen bond acceptor.

The development of such models is a valuable tool for the virtual screening of compound libraries to identify new molecules with potentially similar biological activities. nih.gov

Ligand-Receptor Interaction Profiling through Computational Approaches

Molecular docking studies on related compounds have provided significant insights into how this compound derivatives likely interact with their biological targets, particularly the cyclooxygenase (COX) enzymes, which are central to inflammation. nih.govnih.gov The active site of COX-2, a common target for anti-inflammatory drugs, is a hydrophobic channel. nih.govresearchgate.net

Computational models predict that ligands bind within this channel and form specific interactions with key amino acid residues. nih.govresearchgate.net

Hydrogen Bonds: The carboxylic acid group is predicted to form hydrogen bonds with polar residues at the entrance of the active site, such as Tyrosine-355 (Tyr355) and Arginine-120 (Arg120). nih.govresearchgate.net

Hydrophobic Interactions: The nicotinic acid ring and the allyl side chain are expected to fit into hydrophobic pockets within the enzyme, interacting with nonpolar residues like Leucine-352 (Leu352), Valine-349 (Val349), and Phenylalanine-518 (Phe518). nih.govresearchgate.net

Selectivity: The interaction with specific residues can determine selectivity for COX-2 over COX-1. For instance, some selective COX-2 inhibitors form specific interactions with Arginine-513 (Arg513), a residue present in a side pocket of the COX-2 active site. japsonline.com

These computational approaches are essential for rationalizing observed SAR data and for guiding the design of new derivatives with improved potency and selectivity. nih.govresearchgate.net

Medicinal Chemistry and Therapeutic Potential of 2 Allylamino Nicotinic Acid

Design and Synthesis of Advanced Analogs with Improved Biological Profiles

The synthesis of 2-(arylamino)nicotinic acids, a class to which 2-(allylamino)nicotinic acid belongs, has traditionally been achieved through methods like the Ullman reaction. nih.gov However, these methods often necessitate harsh conditions, including the use of copper reagents and high-boiling point, non-environmentally friendly solvents like DMF or xylene, and can result in modest yields over long reaction times. nih.gov More contemporary, environmentally conscious approaches have been developed, such as the amination of 2-chloronicotinic acid with appropriate amines under catalyst- and solvent-free conditions, or in high-temperature water, offering a more practical and efficient route to these scaffolds. researchgate.net Microwave-assisted synthesis has also been employed to produce 2-aminonicotinic acids in high yields with reduced reaction times. researchgate.net

To improve the biological profile of this compound, the design of advanced analogs could focus on several key structural modifications. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties.

Table 1: Potential Structural Modifications of this compound and Their Rationale

| Modification Site | Proposed Modification | Rationale for Improved Biological Profile |

| Allyl Group | Introduction of bulky substituents | To explore steric effects on receptor binding and potentially increase selectivity. |

| Allyl Group | Replacement with other functional groups | To modulate lipophilicity and pharmacokinetic properties. |

| Nicotinic Acid Ring | Substitution at various positions | To alter electronic properties and influence binding affinity and target specificity. |

| Carboxylic Acid | Esterification or amidation | To create prodrugs with improved bioavailability and targeted delivery. |

For instance, the introduction of bulky functional groups to the amino-linked ring in related 2-anilinonicotinic acids has been shown to influence molecular conformation and intermolecular interactions, which can be critical for biological activity. researchgate.net

Strategies for Targeting Specific Biological Pathways Identified

Derivatives of 2-aminonicotinic acid have shown potential in modulating various biological pathways. For example, 2-(arylamino)nicotinic acids have been investigated as potential antibacterial, antiviral, antiallergic, and antitumor agents. nih.govresearchgate.net A significant area of research for this class of compounds is their activity as nonsteroidal anti-inflammatory drugs (NSAIDs) through the inhibition of cyclooxygenase (COX) enzymes. nih.gov In silico studies have suggested that derivatives of 2-anilinonicotinic acid can act as inhibitors of both COX-1 and COX-2. nih.gov

Furthermore, certain 2-(alkylamino)nicotinic acid analogs have been identified as potent angiotensin II antagonists, indicating a potential therapeutic application in hypertension. nih.gov These compounds exert their effects by blocking the angiotensin II receptor, a key component of the renin-angiotensin system. nih.gov The pyridine (B92270) carboxylic acid moiety is often crucial for this activity. nih.gov

Table 2: Potential Biological Targets for this compound Analogs

| Biological Target | Therapeutic Area | Rationale Based on Analogous Compounds |

| Cyclooxygenase (COX) Enzymes | Inflammation, Pain | 2-(arylamino)nicotinic acids have shown potential as COX inhibitors. nih.gov |

| Angiotensin II Receptors | Hypertension | 2-(alkylamino)nicotinic acid analogs are potent angiotensin II antagonists. nih.gov |

Future research on this compound would involve screening against a panel of these and other relevant biological targets to identify its specific mechanism of action and therapeutic potential.

Development of Prodrugs and Delivery Systems (Conceptual)

The development of prodrugs is a well-established strategy to overcome limitations of a parent drug, such as poor solubility, limited permeability, or rapid metabolism. For nicotinic acid and its derivatives, prodrug approaches have been explored to enhance their therapeutic efficacy and reduce side effects. nih.govgoogle.com

Conceptually, prodrugs of this compound could be designed by modifying the carboxylic acid group. For instance, conjugation to a bile acid, such as chenodeoxycholic acid, via a linker like lysine, could target the apical sodium-dependent bile acid transporter (ASBT) for enhanced intestinal absorption and prolonged release. nih.gov Such a strategy could lead to a slow release of the parent drug through enzymatic hydrolysis during enterohepatic circulation. nih.gov

Another conceptual approach involves the synthesis of ester or amide prodrugs to improve oral bioavailability. The choice of the promoiety would be critical in determining the rate of hydrolysis and release of the active this compound in vivo.

Delivery systems for nicotinic acid have also been investigated to modulate its release profile. Sustained-release formulations have been developed to improve patient compliance and reduce side effects like flushing. nih.gov However, the bioavailability of unchanged nicotinic acid from some slow-release formulations can be low. nih.gov Extended-release formulations have also been developed to provide a more consistent pharmacokinetic profile. nih.gov Similar strategies could be conceptually applied to this compound to optimize its therapeutic delivery.

Comparative Studies with Existing Therapeutics

To establish the therapeutic potential of this compound, comparative studies with existing drugs targeting similar indications would be essential. For instance, if developed as an anti-inflammatory agent, its efficacy and safety profile would need to be compared with established NSAIDs like ibuprofen, celecoxib, and indomethacin (B1671933). nih.gov Such studies would typically involve in vitro assays to compare inhibitory potency against inflammatory mediators and in vivo models of inflammation. nih.gov

If pursued as a lipid-lowering agent, its effects on plasma lipoproteins would be compared to standard therapies like clofibrate or even nicotinic acid (niacin) itself. nih.gov Nicotinic acid is a well-known lipid-lowering agent, although its use can be limited by side effects. nih.gov New derivatives are often synthesized with the aim of reducing these unwanted effects while maintaining or improving efficacy. nih.gov

A key aspect of these comparative studies would be to evaluate not only the therapeutic benefits but also the potential for a more favorable side effect profile. For example, the ulcerogenic potential of new anti-inflammatory candidates is a critical parameter that is often compared to existing NSAIDs. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-(Allylamino)nicotinic Acid

Currently, dedicated research on the specific biological effects and synthesis of this compound is not extensively documented in publicly available scientific literature. However, based on the known activities of related 2-(arylamino)nicotinic acid derivatives, it is plausible that this compound could exhibit anti-inflammatory properties. Derivatives of 2-anilinonicotinic acid, for instance, are known to be non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The core structure of nicotinic acid itself is a vital component of coenzymes essential for numerous metabolic processes. nih.gov

Unexplored Avenues in Synthesis and Derivatization

The synthesis of 2-(arylamino)nicotinic acids is often achieved through methods like the Ullman reaction. researchgate.net Environmentally friendly approaches using high-temperature water or solvent-free conditions with catalysts like boric acid have also been developed for related compounds. nih.govresearchgate.net A key area for future research would be to explore and optimize the synthesis of this compound, potentially adapting these greener methodologies.

Further derivatization of the this compound scaffold presents a rich field for investigation. Modifications could include:

Alterations to the allyl group: Introducing substituents on the allyl moiety could modulate the compound's lipophilicity and steric properties, potentially influencing its biological activity.

Modifications of the carboxylic acid group: Conversion of the carboxylic acid to esters, amides, or hydrazides could lead to derivatives with altered pharmacokinetic profiles and potentially novel biological targets. The synthesis of nicotinic acid hydrazides has been a successful strategy for developing new therapeutic agents. mdpi.com

Introduction of substituents on the pyridine (B92270) ring: Adding various functional groups to the pyridine ring could further diversify the chemical space and lead to the discovery of compounds with enhanced potency or selectivity.

| Potential Derivatization Strategy | Rationale |

| Modification of the allyl group | To alter lipophilicity and steric hindrance. |

| Conversion of the carboxylic acid | To create esters, amides, or hydrazides with different pharmacokinetic properties. |

| Substitution on the pyridine ring | To explore structure-activity relationships and enhance biological activity. |

Identification of Novel Biological Activities

While anti-inflammatory activity is a probable starting point for investigation, the nicotinic acid scaffold is associated with a wide range of biological effects. Future research should explore other potential activities of this compound and its derivatives, including:

Antimicrobial Activity: Nicotinic acid derivatives have shown promise as antibacterial and antifungal agents. mdpi.comresearchgate.net Screening this compound against a panel of pathogenic bacteria and fungi could reveal new therapeutic leads.

Anticancer Activity: Some derivatives of nicotinic acid have been investigated for their potential as anticancer agents. researchgate.net

Cardiovascular Effects: Nicotinic acid is well-known for its lipid-lowering effects, which contribute to its use in managing cardiovascular disease. oregonstate.edunih.gov Investigating whether this compound retains or modifies these properties would be a valuable line of inquiry.

Neuroprotective Effects: Recent research suggests that niacin, a form of vitamin B3, may have neuroprotective properties. esmed.org

Advanced Mechanistic Investigations

Should this compound demonstrate significant biological activity, detailed mechanistic studies would be crucial. The parent compound, nicotinic acid, exerts its effects through various mechanisms, including the activation of G protein-coupled receptors like GPR109A. nih.gov

Key mechanistic questions to address for this compound would include:

Receptor Binding Studies: Determining if the compound interacts with known nicotinic acid receptors or other cellular targets.

Enzyme Inhibition Assays: If anti-inflammatory activity is confirmed, investigating its effect on enzymes like cyclooxygenases (COX-1 and COX-2) would be a logical step.

Gene and Protein Expression Profiling: Analyzing how the compound alters the expression of genes and proteins involved in inflammatory or other relevant pathways.

In Vivo Studies: Utilizing animal models to understand the compound's mechanism of action in a physiological context.

Translational Research Perspectives

If preclinical studies yield promising results, the translational potential of this compound could be explored. This would involve:

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) of the compound to understand its behavior in the body.

Preclinical Toxicology Studies: Assessing the safety profile of the compound in animal models.

Development of Structure-Activity Relationships (SAR): Systematically modifying the structure of this compound and correlating these changes with biological activity to design more potent and selective compounds. This approach has been successfully used for other nicotinic acid derivatives. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(Allylamino)nicotinic acid, and how can reaction conditions be systematically optimized?

Methodological Answer : The synthesis of this compound typically involves multi-step reactions. A validated approach includes:

- Step 1 : Condensation of allylamine with glyoxylic acid in dichloromethane (CH₂Cl₂) at room temperature for 24 hours.

- Step 2 : Acidic hydrolysis using 1 N HCl under reflux (110°C) to form the intermediate.

- Step 3 : Recrystallization in cold methanol and tetrahydrofuran (THF) to isolate the final product .

Optimization Strategies : - Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) improve reaction homogeneity.

- Catalysis : Acidic conditions (HCl) accelerate hydrolysis.

- Yield enhancement : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., allylamine:glyoxylic acid = 1:2).

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological Answer :

- Purity Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Compare retention times against commercial standards if available.

- Structural Confirmation :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., allyl protons at δ 5.15–5.83 ppm and carboxylic acid protons at δ 9.48 ppm) .

- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹).

- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values.

Advanced Research Questions

Q. What mechanistic insights govern the oxidation kinetics of this compound in acidic media?

Methodological Answer :

- Experimental Design :

- Perform kinetic studies under controlled pH (1.0–5.0) using peroxomonosulfate (PMS) as the oxidant.

- Monitor reaction progress via UV-Vis spectroscopy (e.g., absorbance at 260 nm for nicotinic acid derivatives).

- Key Findings :

- Mechanistic Proposal :

- PMS attacks the electron-deficient pyridine ring, forming an intermediate sulfonate ester.

- Subsequent hydrolysis yields oxidized products (e.g., N-oxide derivatives).

Q. How do structural modifications (e.g., allylamino substitution) influence the bioactivity of nicotinic acid derivatives?

Methodological Answer :

- Comparative Analysis :

- In vitro assays : Test this compound against nicotinic acid and analogs (e.g., Flunixin, a trifluoromethyl-substituted derivative) for anti-inflammatory or enzyme-modulating activity .

- Structure-Activity Relationship (SAR) :

- Allyl groups enhance lipophilicity, potentially improving membrane permeability.

- Carboxylic acid moiety is critical for binding to enzymes like nicotinamide phosphoribosyltransferase (NAMPT) .

- Computational Modeling :

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

Methodological Answer :

- Sample Preparation :

- Extract using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.

- Derivatize with fluorescent tags (e.g., dansyl chloride) for enhanced detection limits.

- Detection Methods :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Use multiple reaction monitoring (MRM) for selective quantification (e.g., m/z 179 → 135 transition).

- Validation : Assess recovery rates (>80%), limit of detection (LOD < 1 ng/mL), and matrix effects using spike-and-recovery experiments .

Q. How can conflicting data on the stability of this compound under varying storage conditions be resolved?

Methodological Answer :

- Stability Studies :

- Store samples at 4°C, -20°C, and room temperature.

- Analyze degradation products monthly via HPLC and NMR.

- Data Reconciliation :

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound across literature?

Methodological Answer :

- Variable Identification :

- Compare reaction conditions (e.g., solvent purity, catalyst batch).

- Assess purification techniques (e.g., recrystallization vs. column chromatography).

- Reproducibility Protocol :

Biological and Metabolic Pathways

Q. What role might this compound play in NAD⁺ biosynthesis or related metabolic pathways?

Methodological Answer :

- Hypothesis Testing :

- Pathway Mapping :

- Use metabolomics (LC-MS or GC-MS) to identify downstream metabolites (e.g., nicotinic acid mononucleotide).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.